3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Description
The compound 3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic molecule that likely features a brominated benzophenone core structure with a spirocyclic dioxa-azadecyl substituent. This structure suggests potential applications in the field of organic synthesis, medicinal chemistry, and material science due to the presence of a bromine atom which is often used in further chemical modifications.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated using bromoepoxides as chiral building blocks derived from malic acid, which can be alkylated to form the desired carbon skeletons and functionality patterns . In a similar vein, the synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione was achieved through ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide, indicating that bromine-mediated cyclization reactions are a viable pathway for constructing such complex spirocyclic frameworks .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These methods would likely be applicable in confirming the structure of 3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, ensuring the correct placement of the bromine atom and the integrity of the spirocyclic and benzophenone moieties.
Chemical Reactions Analysis
The presence of a bromine atom in the molecule suggests that it could undergo further chemical transformations, such as nucleophilic substitution reactions or coupling reactions, to yield a variety of derivatives. The spirocyclic moiety could also participate in reactions, potentially leading to ring-opening or rearrangement under certain conditions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the bromine atom and the spirocyclic structure. The compound's reactivity with nucleophiles, electrophiles, and radicals would be an important aspect of its chemical behavior .
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Given its structure, it may have potential applications in polymer chemistry as a photoinitiator.
properties
IUPAC Name |
(3-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLNQUCJMRDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643757 |
Source
|
Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |
CAS RN |
898755-97-0 |
Source
|
Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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